molecular formula C14H14N2O5S B6394792 5-(2-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid CAS No. 1261951-08-9

5-(2-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid

Cat. No.: B6394792
CAS No.: 1261951-08-9
M. Wt: 322.34 g/mol
InChI Key: FBYFMVDFRJTMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a nicotinic acid core substituted with a dimethylsulfamoylphenyl group and a hydroxyl group, making it a versatile molecule for various applications.

Properties

IUPAC Name

5-[2-(dimethylsulfamoyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)12-6-4-3-5-10(12)11-7-9(14(18)19)8-15-13(11)17/h3-8H,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYFMVDFRJTMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinic Acid Core: This can be achieved through the oxidation of pyridine derivatives.

    Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the nicotinic acid derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(2-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

5-(2-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic Acid
  • 4-Formylphenylboronic Acid
  • Phenylboronic Acid

Comparison

5-(2-N,N-Dimethylsulfamoylphenyl)-6-hydroxynicotinic acid is unique due to the presence of both the dimethylsulfamoyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. In contrast, compounds like phenylboronic acid primarily feature boronic acid groups, which have different reactivity and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.